molecular formula C23H28ClNO7 B600794 Clofedanol O-|A-D-Glucuronide CAS No. 66171-85-5

Clofedanol O-|A-D-Glucuronide

Cat. No. B600794
CAS RN: 66171-85-5
M. Wt: 465.92
InChI Key:
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Description

Clofedanol O-|A-D-Glucuronide is a glucuronide derivative of Clofedanol . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .


Synthesis Analysis

The synthesis of glucuronides involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Synthetic methods for all classes of glucuronides, including O-glucuronides like Clofedanol O-|A-D-Glucuronide, have been reviewed and updated .


Molecular Structure Analysis

Clofedanol O-|A-D-Glucuronide contains total 62 bond(s); 34 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl .


Chemical Reactions Analysis

Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain .


Physical And Chemical Properties Analysis

The physical and chemical properties of glucuronides like Clofedanol O-|A-D-Glucuronide are influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .

Scientific Research Applications

Metabolite Identification and Characterization

  • In a study by Eckhardt, Goenechea, and Tondorf (1977), ten excretory products of Clofedanol were identified in human urine. Among these, metabolites related to Clofedanol O-A-D-Glucuronide were observed after hydrolysis with beta-glucuronidase, indicating its presence as a metabolite in human excretion processes (Eckhardt, Goenechea, & Tondorf, 1977).

Glucuronidation and Drug Metabolism

  • Glucuronidation, a major pathway in drug metabolism, involves the addition of glucuronic acid to substances like Clofedanol. Miners, Robson, and Birkett (1984) found that factors such as gender and oral contraceptive steroids significantly affect the rate of glucuronidation in drugs like Clofibric acid, which is closely related to Clofedanol (Miners, Robson, & Birkett, 1984).

Covalent Binding and Toxicity

  • Sallustio et al. (1991) showed that acyl-glucuronide conjugates like Clofibric acid glucuronide can bind covalently to proteins, suggesting a potential role in drug toxicity and adverse reactions (Sallustio, Knights, Roberts, & Zacest, 1991).

Genotoxicity and Carcinogenicity Considerations

  • Research by Sallustio et al. (1997) on acyl glucuronide metabolites of Clofibric acid indicated that these metabolites might have genotoxic effects, raising concerns about their potential role in carcinogenicity (Sallustio, Harkin, Mann, Krivickas, & Burcham, 1997).

Therapeutic Applications and Efficacy

Species and Sex Differences in Drug Metabolism

Safety And Hazards

Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, has local anesthetic, antispasmodic, and antihistamine properties, and may have anticholinergic effects at high doses . Adverse effects may include irritability, drowsiness, nightmares, vertigo, nausea or vomiting, visual disturbances or hallucinations, and urticaria .

Future Directions

There has been a significant increase of interest in many aspects of glucuronide chemistry and biology . A lively debate has continued for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programmes .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMHPGOIYNCEV-FXACLYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747367
Record name 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofedanol O-beta-D-glucuronide

CAS RN

66171-85-5
Record name 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clofedanol O-|A-D-Glucuronide
Reactant of Route 2
Clofedanol O-|A-D-Glucuronide
Reactant of Route 3
Clofedanol O-|A-D-Glucuronide
Reactant of Route 4
Clofedanol O-|A-D-Glucuronide
Reactant of Route 5
Clofedanol O-|A-D-Glucuronide
Reactant of Route 6
Clofedanol O-|A-D-Glucuronide

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